
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
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Overview
Description
4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H16Cl2N6O2S and its molecular weight is 439.32. The purity is usually 95%.
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Biological Activity
The compound 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine (CAS Number: 1171672-11-9) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₆Cl₂N₄O₂S
- Molecular Weight : 439.3 g/mol
- Structure : The compound features a piperazine ring substituted with a sulfonyl group and an imidazole moiety, contributing to its biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it induces apoptosis in various cancer cell lines. For instance, a study reported that the compound exhibited an IC₅₀ value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity . Additionally, in vivo studies on tumor-bearing mice showed notable suppression of tumor growth when treated with this compound .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with tumor progression. Research indicates that it may target pathways related to cell proliferation and survival, particularly through modulation of the PI3K/AKT signaling pathway .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
- Staphylococcus aureus : MIC = 0.015 mg/mL
- Escherichia coli : MIC = 200 μg/mL
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine and imidazole moieties have been explored to enhance potency and selectivity against target proteins. For instance, substituting different groups on the piperazine ring has yielded compounds with improved binding affinity to their targets .
Case Studies
-
Case Study on Anticancer Efficacy :
A study involving the administration of this compound to mice with induced tumors demonstrated a marked reduction in tumor size compared to control groups. Flow cytometry analyses revealed increased apoptosis rates in treated cells, supporting its potential as an anticancer therapeutic . -
Antimicrobial Efficacy Study :
Another investigation assessed its effectiveness against various bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed low toxicity in mammalian cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Research indicates that compounds similar to 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine exhibit various biological activities, including:
- Antimicrobial Effects : Studies have shown that imidazole and pyrimidine derivatives possess significant antimicrobial properties, making them candidates for developing antibiotics or antifungal agents .
- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer progression. Research has identified similar compounds as potential inhibitors of cancer cell proliferation .
- CNS Activity : The piperazine moiety is often associated with central nervous system (CNS) effects, suggesting potential applications in treating neurological disorders .
Targeted Therapy
The unique structure of this compound allows it to function as a scaffold for designing targeted therapies against specific diseases. Its ability to modulate enzyme activity may lead to the development of drugs that selectively inhibit disease-related pathways.
Lead Compound in Medicinal Chemistry
As a lead compound, it can be modified to enhance its pharmacological properties. Structural changes can optimize its efficacy and reduce side effects, paving the way for new therapeutic agents.
Case Study 1: Anticancer Research
A study investigated the anticancer properties of similar pyrimidine derivatives against various cancer cell lines. The results indicated that modifications to the imidazole and sulfonyl groups significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Antimicrobial Activity
Another research project focused on synthesizing and testing related compounds for their antimicrobial efficacy. The findings demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains, supporting their potential use in treating infections .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:
- Step 1: Sulfonylation of the piperazine moiety using 2,5-dichlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Nucleophilic substitution at the 6-position of pyrimidine with 1H-imidazole under catalysis (e.g., Pd-mediated coupling or microwave-assisted heating) .
- Optimization: Use design of experiments (DoE) to test variables like solvent polarity, temperature, and stoichiometry. For example, fractional factorial designs can identify critical parameters affecting yield .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substitution patterns (e.g., piperazine sulfonylation and imidazole attachment) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ ion for C₁₈H₁₆Cl₂N₆O₂S: 467.04) .
- HPLC-PDA: Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s mechanism of action in enzyme inhibition?
- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms). The sulfonyl-piperazine group may anchor to polar residues, while the imidazole-pyrimidine core occupies hydrophobic pockets .
- MD Simulations: Run molecular dynamics (e.g., GROMACS) to assess binding stability over 100-ns trajectories. Pay attention to hydrogen bonds between the sulfonyl group and catalytic lysine/aspartate residues .
- Validation: Compare computational results with experimental IC₅₀ values from fluorescence-based enzyme assays .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Case Example: If the compound shows potent activity in cell-based assays but weak inhibition in recombinant enzyme assays, consider:
- Membrane Permeability: Test logP values (e.g., via shake-flask method) to evaluate cellular uptake efficiency .
- Metabolic Stability: Use liver microsomes to assess CYP-mediated degradation, which may reduce intracellular concentrations .
- Off-Target Effects: Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended interactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved selectivity?
- Core Modifications: Replace the imidazole with 1,2,4-triazole to alter hydrogen-bonding capacity. For example, 1,2,4-triazole derivatives showed enhanced selectivity for tyrosine kinases in related compounds .
- Substituent Tuning: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to modulate π-π stacking interactions .
- Pharmacophore Mapping: Use Schrödinger’s Phase to align active analogs and identify critical functional groups driving potency .
Q. Methodological Considerations
Q. How to design experiments for evaluating the compound’s pharmacokinetic (PK) properties?
- In Vitro ADME:
- Solubility: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Plasma Stability: Incubate with human plasma (37°C) and quantify degradation via LC-MS/MS .
- In Vivo PK: Administer to rodents (IV and oral routes) and collect plasma samples at timed intervals. Use non-compartmental analysis (NCA) to calculate t₁/₂, Cmax, and AUC .
Q. What are best practices for handling and storing this compound to ensure stability?
- Storage: -20°C under argon in amber vials to prevent photodegradation and oxidation.
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Q. Interdisciplinary Applications
Q. How can this compound be integrated into materials science research?
- Coordination Chemistry: The imidazole group can act as a ligand for transition metals (e.g., Cu²+ or Zn²+). Explore metal-organic frameworks (MOFs) for catalytic applications .
- Surface Functionalization: Immobilize the compound on gold nanoparticles via thiol linkages for biosensor development .
Q. What role could this compound play in chemical biology studies?
- Photoaffinity Labeling: Incorporate a diazirine moiety into the pyrimidine ring to capture target proteins upon UV irradiation .
- Fluorescent Probes: Attach BODIPY dyes to the piperazine nitrogen for live-cell imaging of target engagement .
Properties
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2S/c18-13-1-2-14(19)15(9-13)28(26,27)25-7-5-23(6-8-25)16-10-17(22-11-21-16)24-4-3-20-12-24/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRDNGOODODMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.